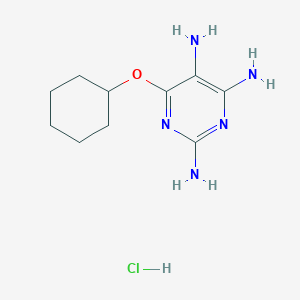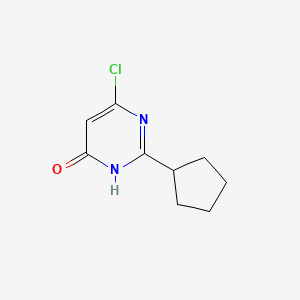
6-Chloro-2-cyclopentylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-cyclopentylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclopentylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-cyclopentyl-4,6-dichloropyrimidine with a suitable nucleophile, such as an amine or alcohol, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors. The process would include steps like purification through crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the compound.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Chloro-2-cyclopentylpyrimidin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 2-Cyclopentylpyrimidin-4(3H)-one
- 6-Chloropyrimidin-4(3H)-one
- 2-Cyclopentyl-6-methylpyrimidin-4(3H)-one
Uniqueness
6-Chloro-2-cyclopentylpyrimidin-4(3H)-one is unique due to the presence of both the chloro and cyclopentyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other pyrimidine derivatives.
特性
分子式 |
C9H11ClN2O |
|---|---|
分子量 |
198.65 g/mol |
IUPAC名 |
4-chloro-2-cyclopentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H11ClN2O/c10-7-5-8(13)12-9(11-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12,13) |
InChIキー |
LEXXQQLUBBTJNW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=NC(=CC(=O)N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11777084.png)
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(m-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777088.png)
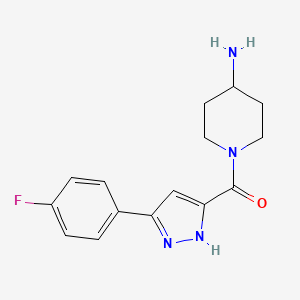
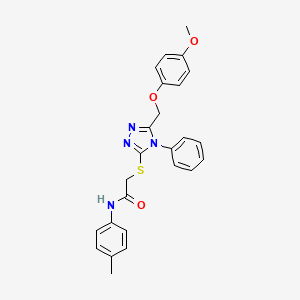
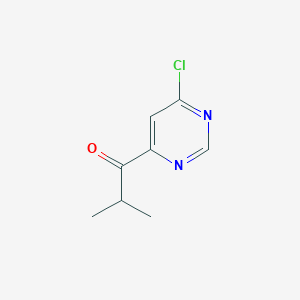
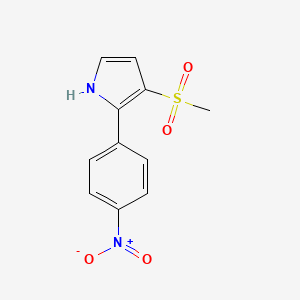
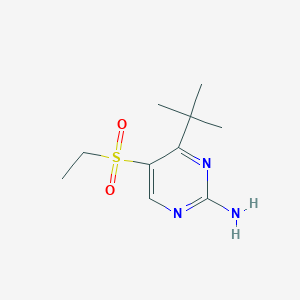
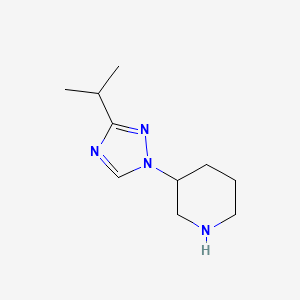
![5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine](/img/structure/B11777132.png)

![8-(Bicyclo[3.1.0]hexan-2-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777137.png)
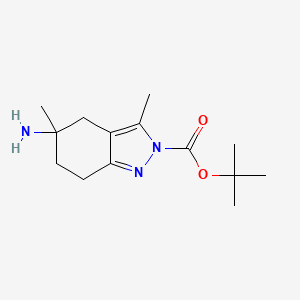
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11777146.png)
